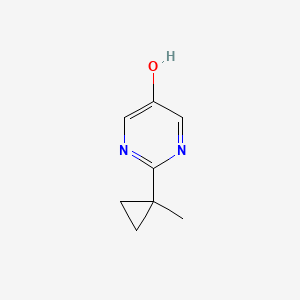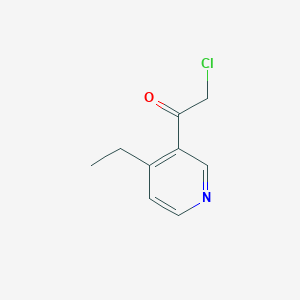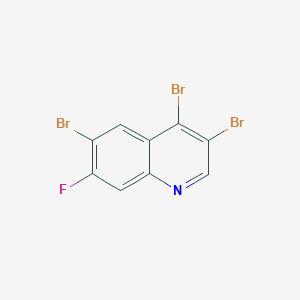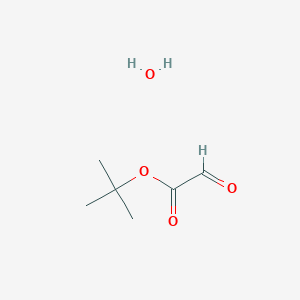
Tert-butyl 2-oxoacetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-oxoacetate hydrate is an organic compound with the molecular formula C6H10O3. It is a derivative of acetic acid and is commonly used in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-oxoacetate hydrate can be synthesized through several methods. One common method involves the esterification of glyoxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The compound is usually stored under inert conditions to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxoacetate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butyl glyoxylate.
Reduction: Reduction reactions can convert it into tert-butyl glycolate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Tert-butyl glyoxylate
Reduction: Tert-butyl glycolate
Substitution: Various tert-butyl esters and amides
Scientific Research Applications
Tert-butyl 2-oxoacetate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxoacetate hydrate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the carbonyl group, which makes the compound susceptible to nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl glyoxylate
- Tert-butyl glycolate
- Tert-butyl acetate
Uniqueness
Tert-butyl 2-oxoacetate hydrate is unique due to its specific reactivity and versatility in chemical synthesis. Unlike other similar compounds, it can undergo a wide range of reactions, making it a valuable intermediate in the synthesis of various complex molecules. Its stability and ease of handling also contribute to its widespread use in research and industry.
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
tert-butyl 2-oxoacetate;hydrate |
InChI |
InChI=1S/C6H10O3.H2O/c1-6(2,3)9-5(8)4-7;/h4H,1-3H3;1H2 |
InChI Key |
PYKYQLRSHLIABH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)
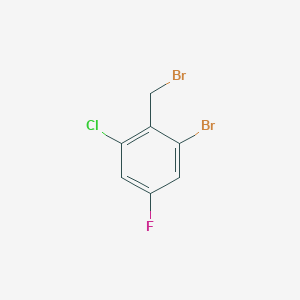
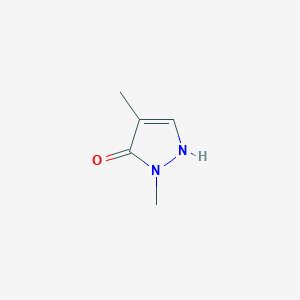
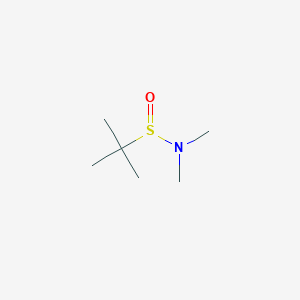
![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)
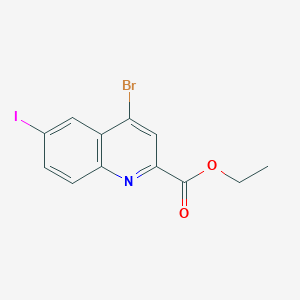
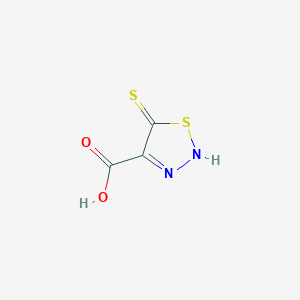
![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)
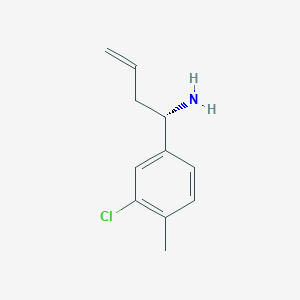
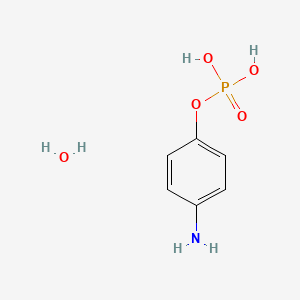
![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)
